molecular formula C9H15ClN4O B13534051 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide

Cat. No.: B13534051
M. Wt: 230.69 g/mol
InChI Key: NEMQPXPQHZEWCE-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide is a synthetic organic compound characterized by the presence of an amino group, a pyrazole ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Alkylation: The chlorinated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group.

    Amidation: The final step involves the reaction of the alkylated pyrazole with an appropriate amine to form the butanamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the chloro substituent, resulting in the formation of reduced pyrazole derivatives or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced pyrazole derivatives or dechlorinated products.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide: Lacks the methyl group on the pyrazole ring.

    2-Amino-4-(3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide: Lacks the chloro substituent.

    2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-butanamide: Lacks the methyl group on the butanamide backbone.

Uniqueness

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbutanamide

InChI

InChI=1S/C9H15ClN4O/c1-6-7(10)5-14(13-6)4-3-9(2,12)8(11)15/h5H,3-4,12H2,1-2H3,(H2,11,15)

InChI Key

NEMQPXPQHZEWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(C)(C(=O)N)N

Origin of Product

United States

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